molecular formula C18H17ClN4O3 B11472539 N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11472539
M. Wt: 372.8 g/mol
InChI Key: LKLDFVSYDASBRY-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a chloro-dimethoxyphenyl group, a methyl group, and a phenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Substitution Reactions: : The introduction of the chloro-dimethoxyphenyl group and the phenyl group can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a suitable leaving group and a nucleophile under controlled conditions.

  • Amidation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, automated synthesis platforms for substitution reactions, and large-scale coupling reactions for amidation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

  • Substitution: : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe), ammonia (NH₃), and thiols (RSH) are used under basic or neutral conditions.

Major Products

    Oxidation: Quinones, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: Depending on its structure, it may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
  • 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-11-17(22-23(21-11)12-7-5-4-6-8-12)18(24)20-14-10-15(25-2)13(19)9-16(14)26-3/h4-10H,1-3H3,(H,20,24)

InChI Key

LKLDFVSYDASBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3

Origin of Product

United States

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